![molecular formula C16H13N3O4S B2944554 N-(4-(2,3-二氢苯并[b][1,4]二噁英-6-基)噻唑-2-基)-5-甲基异恶唑-3-甲酰胺 CAS No. 946357-09-1](/img/structure/B2944554.png)

N-(4-(2,3-二氢苯并[b][1,4]二噁英-6-基)噻唑-2-基)-5-甲基异恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

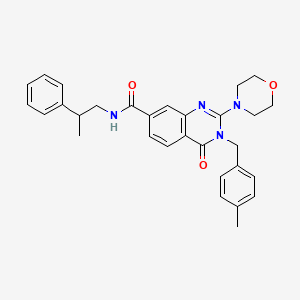

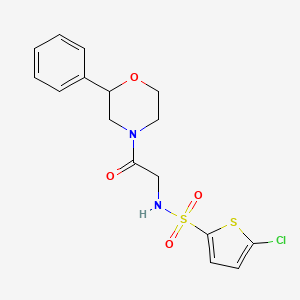

The compound is an isoxazole derivative with a thiazole ring and a dihydrobenzo[b][1,4]dioxin moiety . Isoxazole is a five-membered ring compound with an oxygen atom and a nitrogen atom. Thiazole is also a five-membered ring compound, but it contains a sulfur atom and a nitrogen atom. Dihydrobenzo[b][1,4]dioxin is a seven-membered ring with two oxygen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystal structure analysis, it’s difficult to provide a detailed analysis .科学研究应用

抗菌和抗肿瘤剂

对结构相关的化合物(如噻唑基取代的吡唑-5-酮和二苯并[1,4]二噁英-1-甲酰胺)的研究表明具有显著的抗菌和抗肿瘤活性。这些研究突出了此类化合物在开发新的治疗剂方面的潜力。例如,某些类似物已显示出对重要病原体(如金黄色葡萄球菌和枯草芽孢杆菌)有希望的抗菌活性,表明它们在解决抗生素耐药性挑战方面的潜力。类似地,二苯并[1,4]二噁英-1-甲酰胺的衍生物已对其抗肿瘤活性进行了评估,通过 DNA 插层等机制证明了对各种癌细胞系的有效性,这可能导致开发出新型抗癌药物。

- 噻唑基取代吡唑-5-酮的抗菌活性和 QSAR 研究:(M. Palkar 等,2017 年)

- 二苯并[1,4]二噁英-1-甲酰胺的抗肿瘤评估:(H. H. Lee 等,1992 年)

合成和化学性质

具有复杂杂环结构的化合物(包括与查询化合物相似的化合物)的合成和化学性质在药物化学和材料科学中引起了极大的兴趣。这些领域的研究重点是开发新的合成方法和了解这些化合物的化学行为。例如,对噻zepine 衍生物的微波辅助合成以及恶唑和噻唑分子向卡宾的转化研究证实了此类化学框架的多功能性和反应性。这些发现对于设计具有所需性质和活性的化合物至关重要。

- 噻zepine 衍生物的微波辅助合成:(J. Raval 等,2012 年)

- 恶唑和噻唑分子的转化:(J. Ruiz & B. F. Perandones,2009 年)

作用机制

Target of Action

Similar compounds have been found to inhibit enzymes such as cholinesterase , which plays a crucial role in nerve signal transmission

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets by forming covalent bonds, leading to the inhibition of the target enzyme’s activity .

Biochemical Pathways

If the compound acts as a cholinesterase inhibitor, it could affect the cholinergic pathway, which plays a key role in memory and cognition .

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, determining how much of the compound reaches its target site in the body.

Result of Action

If it acts as a cholinesterase inhibitor, it could increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This could potentially improve cognitive function, suggesting a possible therapeutic application for conditions like Alzheimer’s disease .

属性

IUPAC Name |

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c1-9-6-11(19-23-9)15(20)18-16-17-12(8-24-16)10-2-3-13-14(7-10)22-5-4-21-13/h2-3,6-8H,4-5H2,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMYHGDQAWVFTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2944472.png)

![2-[(2-Chlorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2944477.png)

![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2944478.png)

![Methyl 3-{[(4-ethoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2944481.png)

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2944484.png)

![1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2944490.png)

![5-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2944492.png)

![3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol](/img/structure/B2944493.png)